molecular formula C19H17ClFN5O B6512548 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine CAS No. 951602-15-6

1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B6512548
CAS No.: 951602-15-6
M. Wt: 385.8 g/mol
InChI Key: CHWNEAIXMWEFGC-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Piperazines, on the other hand, are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms .


Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method is the [3+2] cycloaddition, also known as the “click” reaction . Piperazines can be synthesized by reacting a secondary amine with a dihalide .


Molecular Structure Analysis

Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . Piperazines have a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites . Piperazines can also participate in various reactions, especially those involving the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazoles and piperazines can vary widely depending on the specific compound .

Mechanism of Action

The mechanism of action of triazoles and piperazines can vary widely depending on the specific compound and its biological target .

Safety and Hazards

The safety and hazards associated with triazoles and piperazines can vary widely depending on the specific compound .

Future Directions

Triazoles and piperazines are areas of active research due to their wide range of biological activities . Future research may focus on developing new synthetic methods, discovering new biological activities, and improving the safety profile of these compounds .

Properties

IUPAC Name

[1-(3-chlorophenyl)triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN5O/c20-14-2-1-3-17(12-14)26-13-18(22-23-26)19(27)25-10-8-24(9-11-25)16-6-4-15(21)5-7-16/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWNEAIXMWEFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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